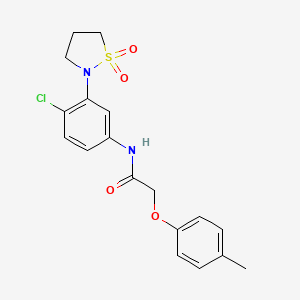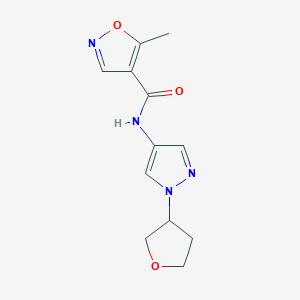
5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide, commonly known as MNI-137, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNI-137 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
MNI-137 works by binding to the active site of CK1δ, inhibiting its activity and preventing the phosphorylation of its downstream targets. This leads to a variety of downstream effects, including the modulation of immune cell activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MNI-137 has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also modulate the activity of T cells, leading to a potential role in the treatment of autoimmune diseases. Additionally, MNI-137 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNI-137 in lab experiments is its specificity for CK1δ, which allows for the targeted inhibition of this protein kinase. Additionally, the compound has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, one limitation of using MNI-137 is its relatively low potency compared to other CK1δ inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are numerous potential future directions for research on MNI-137. One area of focus could be on the compound's potential role in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research could investigate the compound's effects on the immune system and its potential role in the treatment of autoimmune diseases. Finally, studies could be conducted to identify more potent analogs of MNI-137 with improved efficacy and specificity.
Métodos De Síntesis
The synthesis of MNI-137 involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride, followed by the addition of 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide. The resulting intermediate is then treated with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the final product, MNI-137.
Aplicaciones Científicas De Investigación
MNI-137 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of the protein kinase CK1δ, which has been implicated in a variety of diseases, including cancer and Alzheimer's disease. Other studies have investigated the compound's effects on the immune system, specifically its ability to modulate the activity of T cells.
Propiedades
IUPAC Name |
5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-11(5-14-19-8)12(17)15-9-4-13-16(6-9)10-2-3-18-7-10/h4-6,10H,2-3,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJVRGPVUYTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

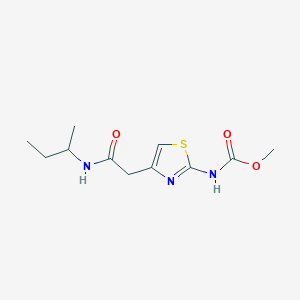
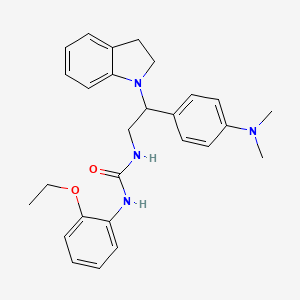

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)
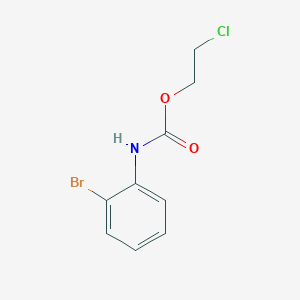
![4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2900390.png)
![N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2900391.png)
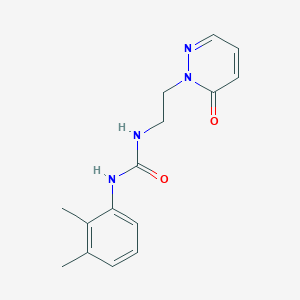
![4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2900393.png)
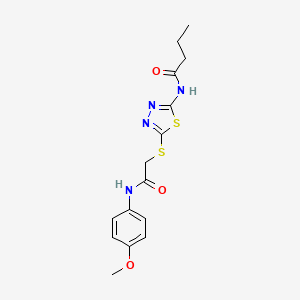

![8-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2900400.png)
![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)
